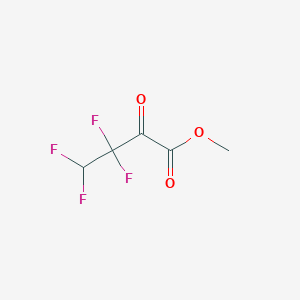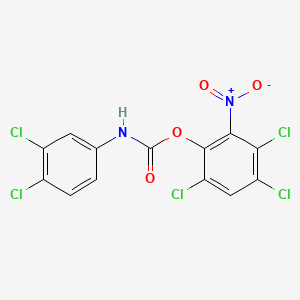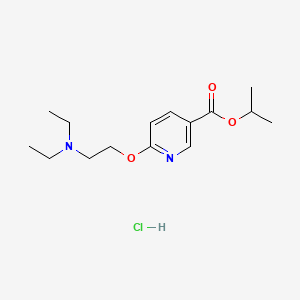
Nicotinic acid, 6-(2-diethylaminoethoxy)-, isopropyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nicotinic acid, 6-(2-diethylaminoethoxy)-, isopropyl ester, hydrochloride is a chemical compound with the molecular formula C16H26ClNO3. It is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a nicotinic acid moiety linked to an isopropyl ester and a diethylaminoethoxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 6-(2-diethylaminoethoxy)-, isopropyl ester, hydrochloride typically involves the esterification of nicotinic acid with isopropyl alcohol in the presence of a suitable catalyst. The reaction is followed by the introduction of the diethylaminoethoxy group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Nicotinic acid, 6-(2-diethylaminoethoxy)-, isopropyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Nicotinic acid, 6-(2-diethylaminoethoxy)-, isopropyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of nicotinic acid, 6-(2-diethylaminoethoxy)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nicotinic acid: The parent compound, which lacks the diethylaminoethoxy and isopropyl ester groups.
Nicotinic acid esters: Compounds with different ester groups attached to the nicotinic acid moiety.
Diethylaminoethoxy derivatives: Compounds with the diethylaminoethoxy group attached to different core structures.
Uniqueness
Nicotinic acid, 6-(2-diethylaminoethoxy)-, isopropyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds.
Eigenschaften
CAS-Nummer |
75348-36-6 |
|---|---|
Molekularformel |
C15H25ClN2O3 |
Molekulargewicht |
316.82 g/mol |
IUPAC-Name |
propan-2-yl 6-[2-(diethylamino)ethoxy]pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H24N2O3.ClH/c1-5-17(6-2)9-10-19-14-8-7-13(11-16-14)15(18)20-12(3)4;/h7-8,11-12H,5-6,9-10H2,1-4H3;1H |
InChI-Schlüssel |
IASKUOSODMMXMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=NC=C(C=C1)C(=O)OC(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Methylspiro[3.5]non-5-en-1-one](/img/structure/B14445073.png)
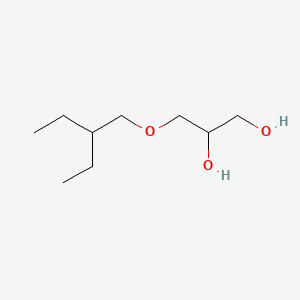



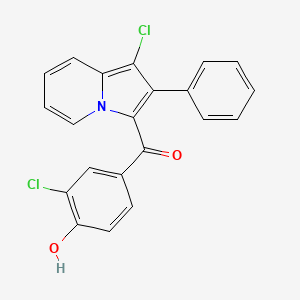
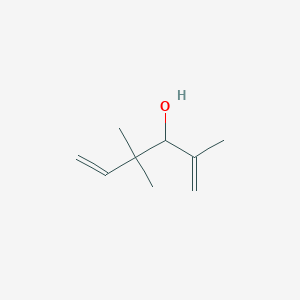

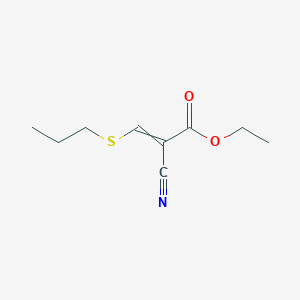
![Propanedioic acid, [1-(methoxycarbonyl)-1H-indol-3-yl]-, dimethyl ester](/img/structure/B14445119.png)
